2-Chloro-8-methoxy-5-oxophenazin-5-ium-10(5h)-olate
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Overview
Description
2-Chloro-8-methoxy-5-oxophenazin-5-ium-10(5h)-olate is a complex organic compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methoxy-5-oxophenazin-5-ium-10(5h)-olate typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps might include:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Cyclization: Formation of the phenazine ring system.
Chlorination: Introduction of the chlorine atom.
Methoxylation: Introduction of the methoxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-methoxy-5-oxophenazin-5-ium-10(5h)-olate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction might yield amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or marker in biological studies.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-8-methoxy-5-oxophenazin-5-ium-10(5h)-olate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound of the phenazine family.
2-Chlorophenazine: A simpler chlorinated derivative.
8-Methoxyphenazine: A simpler methoxylated derivative.
Uniqueness
2-Chloro-8-methoxy-5-oxophenazin-5-ium-10(5h)-olate is unique due to the specific combination of chlorine, methoxy, and oxo functional groups, which can confer distinct chemical and biological properties.
Properties
CAS No. |
40953-82-0 |
---|---|
Molecular Formula |
C13H9ClN2O3 |
Molecular Weight |
276.67 g/mol |
IUPAC Name |
2-chloro-8-methoxy-10-oxidophenazin-5-ium 5-oxide |
InChI |
InChI=1S/C13H9ClN2O3/c1-19-9-3-5-11-13(7-9)16(18)12-6-8(14)2-4-10(12)15(11)17/h2-7H,1H3 |
InChI Key |
YEZJWPJNXYTCAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)[N+](=O)C3=C(N2[O-])C=C(C=C3)Cl |
Origin of Product |
United States |
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